molecular formula C18H42OSi2 B14707635 1,3-Diheptyl-1,1,3,3-tetramethyldisiloxane CAS No. 18544-27-9

1,3-Diheptyl-1,1,3,3-tetramethyldisiloxane

Cat. No.: B14707635
CAS No.: 18544-27-9
M. Wt: 330.7 g/mol
InChI Key: SLOIAUPBXLDNNP-UHFFFAOYSA-N
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Description

1,3-Diheptyl-1,1,3,3-tetramethyldisiloxane is an organosilicon compound with the molecular formula C18H40OSi2. It is a derivative of disiloxane, characterized by the presence of two heptyl groups and four methyl groups attached to the silicon atoms. This compound is known for its unique chemical properties and versatility in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diheptyl-1,1,3,3-tetramethyldisiloxane can be synthesized through the hydrosilylation of alkenes or alkynes with hydrosilanes in the presence of a catalyst such as Karstedt’s catalyst . The reaction typically involves the addition of Si-H bonds to unsaturated carbon-carbon bonds, resulting in the formation of the desired disiloxane derivative.

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale hydrosilylation reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

1,3-Diheptyl-1,1,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:

    Hydrosilylation: Addition of Si-H bonds to alkenes or alkynes.

    Oxidation: Reaction with oxidizing agents to form silanols or siloxanes.

    Reduction: Reaction with reducing agents to form silanes.

Common Reagents and Conditions

    Hydrosilylation: Typically performed with Karstedt’s catalyst at moderate temperatures.

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Hydrosilylation: Formation of various organosilicon compounds.

    Oxidation: Formation of silanols or siloxanes.

    Reduction: Formation of silanes.

Scientific Research Applications

1,3-Diheptyl-1,1,3,3-tetramethyldisiloxane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Diheptyl-1,1,3,3-tetramethyldisiloxane involves its interaction with various molecular targets and pathways. In hydrosilylation reactions, the compound acts as a hydride donor, facilitating the addition of Si-H bonds to unsaturated carbon-carbon bonds. The presence of heptyl and methyl groups enhances its reactivity and stability, making it an effective reagent in various chemical processes .

Comparison with Similar Compounds

1,3-Diheptyl-1,1,3,3-tetramethyldisiloxane can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity, making it suitable for specialized applications in various fields.

Properties

CAS No.

18544-27-9

Molecular Formula

C18H42OSi2

Molecular Weight

330.7 g/mol

IUPAC Name

heptyl-[heptyl(dimethyl)silyl]oxy-dimethylsilane

InChI

InChI=1S/C18H42OSi2/c1-7-9-11-13-15-17-20(3,4)19-21(5,6)18-16-14-12-10-8-2/h7-18H2,1-6H3

InChI Key

SLOIAUPBXLDNNP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC[Si](C)(C)O[Si](C)(C)CCCCCCC

Origin of Product

United States

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